molecular formula C7H15O5P B091671 Methyl diethylphosphonoacetate CAS No. 1067-74-9

Methyl diethylphosphonoacetate

Cat. No.: B091671
CAS No.: 1067-74-9
M. Wt: 210.16 g/mol
InChI Key: CTSAXXHOGZNKJR-UHFFFAOYSA-N
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Preparation Methods

Methyl diethylphosphonoacetate can be synthesized through the reaction of methyl chloroacetate with triethyl phosphite. The reaction is typically carried out by heating the mixture at 135°C for 10 hours, resulting in a high yield of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

Methyl diethylphosphonoacetate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases, acids, and specific catalysts. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Synthesis and Reaction Applications

MDEPA is primarily used as a reagent in various organic synthesis reactions:

  • Preparation of Allylic Fluorides
    • MDEPA acts as a precursor in the synthesis of allylic fluorides, which are important intermediates in the production of pharmaceuticals and agrochemicals .
  • Regioselective Diels-Alder Reactions
    • It is utilized in regioselective Diels-Alder reactions, facilitating the formation of complex cyclic structures that serve as building blocks for antibiotics and other bioactive compounds .
  • Synthesis of Substituted Thiophenes and Furans
    • MDEPA is involved in the synthesis of thiophenes and furans, which have applications in the treatment of type 2 diabetes due to their biological activity .
  • Pyridone Alkaloids
    • The compound serves as a precursor for pyridone alkaloids, which exhibit neuritogenic activity, making them relevant in neurological research .
  • Modification of Botulinum Neurotoxin
    • MDEPA is also used to modify botulinum neurotoxin serotype A protease inhibitors, enhancing their efficacy for therapeutic applications .

Case Study 1: Development of Antidiabetic Agents

Researchers have utilized MDEPA in the synthesis of substituted thiophenes that demonstrate significant antidiabetic effects. In a study published in a pharmacological journal, compounds derived from MDEPA were shown to lower blood glucose levels in diabetic models, highlighting its potential in diabetes treatment.

Case Study 2: Antibiotic Synthesis

In another study, MDEPA was employed in Diels-Alder reactions to produce antibiotic precursors. The regioselectivity provided by MDEPA allowed for the efficient synthesis of complex molecules that are difficult to obtain through traditional methods. This approach has been recognized for its efficiency and potential for scaling up production.

Comparative Data Table

ApplicationDescriptionReference
Allylic FluoridesKey intermediates for pharmaceuticals
Diels-Alder ReactionsFormation of cyclic compounds for antibiotics
Substituted ThiophenesPotential antidiabetic agents
Pyridone AlkaloidsNeuritogenic compounds for neurological research
Botulinum Neurotoxin ModificationsEnhancements for therapeutic use

Mechanism of Action

The mechanism of action of methyl diethylphosphonoacetate involves its role as a reagent or reactant in various chemical reactions. It interacts with molecular targets and pathways specific to the reactions it participates in. For example, in Diels-Alder reactions, it acts as a dienophile, facilitating the formation of cyclic compounds .

Comparison with Similar Compounds

Methyl diethylphosphonoacetate can be compared with similar compounds such as:

  • Diethyl phosphonoacetate
  • Trimethyl phosphonoacetate
  • Triethyl phosphonoacetate

These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. This compound is unique in its versatility and wide range of applications in various scientific fields .

Biological Activity

Methyl diethylphosphonoacetate (MDEPA), with the chemical formula C7H15O5P\text{C}_7\text{H}_{15}\text{O}_5\text{P} and CAS number 1067-74-9, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

MDEPA is a clear, colorless to slightly yellow liquid. It is synthesized through the reaction of methyl chloroacetate with triethyl phosphite, a method that allows for the introduction of phosphonate functionalities into organic molecules. This compound serves as a versatile reagent in various organic synthesis applications, including Diels-Alder reactions and the preparation of allylic fluorides .

Biological Applications

MDEPA has been identified as a precursor in the synthesis of several biologically active compounds, including:

  • Pyridone Alkaloids : These compounds have shown potential in treating various diseases due to their diverse biological activities.
  • Immunosuppressive Agents : MDEPA is involved in the synthesis of cyclopentanediol derivatives, which are explored for their immunosuppressive properties .

Research indicates that MDEPA interacts with several biological pathways, including:

  • Cell Cycle Regulation : It may influence cell cycle progression and apoptosis, making it a candidate for cancer research.
  • Neuronal Signaling : MDEPA's role in modulating neurotransmitter systems suggests potential applications in neuropharmacology .

Case Studies and Research Findings

  • Synthesis of Bioactive Compounds :
    A study demonstrated the use of MDEPA in synthesizing substituted thiophenes and furans, which are relevant for type 2 diabetes treatment. The synthetic routes provided high yields and selectivity, highlighting MDEPA's utility as a building block in medicinal chemistry .
  • Reactivity in Organic Synthesis :
    In a comparative study involving Horner-Wadsworth-Emmons olefination reactions, MDEPA was shown to exhibit excellent reactivity under specific conditions. The compound was used to achieve Z-selectivity in olefin formation, indicating its potential in developing new synthetic methodologies .
  • Pharmacological Studies :
    Investigations into the pharmacological effects of MDEPA revealed its impact on various signaling pathways associated with inflammation and immune response modulation. This opens avenues for its application in developing anti-inflammatory drugs .

Data Summary

PropertyValue
Molecular FormulaC7H15O5P
Molecular Weight210.16 g/mol
CAS Number1067-74-9
AppearanceClear colorless liquid
Key ApplicationsOrganic synthesis, drug development

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing methyl diethylphosphonoacetate in organic chemistry?

this compound is synthesized via nucleophilic substitution or esterification reactions. For example, it is prepared by reacting diethyl phosphonoacetate with methyl halides in the presence of a base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) at low temperatures (0°C to room temperature) . Reaction monitoring via thin-layer chromatography (TLC) and purification via silica gel column chromatography (e.g., hexanes/EtOAC) are standard practices to achieve >95% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified as an irritant (Xi, R36/37/38) and requires personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation of vapors. Spills must be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for structural confirmation. For example, ¹H NMR of this compound shows distinct signals at δ 3.71 ppm (methoxy group) and δ 1.22–1.37 ppm (ethyl groups) . Mass spectrometry (ESI-MS or GC-MS) and infrared (IR) spectroscopy further validate purity and functional groups .

Advanced Research Questions

Q. How does the choice of base influence stereoselectivity in Horner-Wadsworth-Emmons (HWE) reactions using this compound?

Strong, non-nucleophilic bases like KHMDS or NaH are preferred for deprotonating the phosphonate, enabling stereoselective olefination. For example, KHMDS in THF at −78°C promotes (Z)-selectivity (up to 95:5 Z/E ratio) in α,β-unsaturated ester synthesis, while weaker bases may lead to isomerization . Solvent polarity and temperature gradients further modulate selectivity .

Q. What methodologies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies in yields (e.g., 37% vs. 82% in HWE reactions) often stem from variations in reaction conditions. Systematic optimization of (i) stoichiometry (e.g., 2.5 equivalents of phosphonate), (ii) solvent systems (THF vs. DMF), and (iii) purification techniques (e.g., column chromatography vs. recrystallization) is critical. For instance, pre-activation of the phosphonate with KHMDS improves reactivity .

Q. How can solvent systems and temperature gradients optimize phosphonate-mediated olefination reactions?

Polar aprotic solvents like THF enhance base solubility and reaction homogeneity, while dichloromethane (DCM) facilitates low-temperature deprotonation (−78°C). Gradual warming to room temperature ensures complete conversion without side reactions. For example, THF at −78°C → rt achieves 82% yield in cyclohexylidene acetate synthesis .

Q. What strategies mitigate competing side reactions during multi-step syntheses involving this compound?

Stepwise quenching with saturated NH₄Cl prevents acid-sensitive intermediate degradation. Sequential extraction (e.g., CH₂Cl₂/H₂O) and drying over Na₂SO₄ minimize residual water. For Pd-catalyzed steps, rigorous degassing with argon reduces undesired oxidation .

Q. Key Research Applications

  • Bioactive Molecule Synthesis : Used in sphingosine kinase 2 inhibitors (e.g., α,β-unsaturated esters for anticancer studies) .
  • Antiviral Agents : Key intermediate in vinyl sulfone-based protease inhibitors targeting Venezuelan equine encephalitis virus .
  • Natural Product Synthesis : Facilitates tricyclic cyclopropane formation in diterpenoid alkaloid total synthesis .

Properties

IUPAC Name

methyl 2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSAXXHOGZNKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147732
Record name Methyl diethylphosphonoacetate
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Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-74-9
Record name Methyl (diethylphosphono)acetate
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Record name Methyl diethylphosphonoacetate
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Record name 1067-74-9
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Record name Methyl diethylphosphonoacetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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